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molecular formula C11H9NO2 B1590682 Methyl quinoline-7-carboxylate CAS No. 51552-68-2

Methyl quinoline-7-carboxylate

Cat. No. B1590682
M. Wt: 187.19 g/mol
InChI Key: ZTZCGCCFJZVRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

To a stirred solution of quinolin-7-yl trifluoroacetate (750 mg, 2.7 mmol), PdCl2(Ph3P) (95 mg, 0.14 mmol), and triethylamine (1.2 mL, 8.4 mmol) in 1:2 DMF/MeOH (39 mL) was degassed and sparged with CO, and the mixture was heated at 60° C. for 48 h. The mixture was cooled to room temperature, filtered through diatomaceous earth, and concentrated under reduced pressure. The residue was diluted with a 5% solution of LiCl, and washed with CHCl3 (3×250 mL). The combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes) provided methyl quinoline-7-carboxylate (185 mg): ESI MS m/z 188 [M+H]+.
Name
quinolin-7-yl trifluoroacetate
Quantity
750 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(Ph3P)
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
39 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O[C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[N:13]2)=[CH:8][CH:7]=1)=O.C(N(CC)CC)C.CN([CH:28]=[O:29])C.[CH3:30][OH:31]>>[N:13]1[C:14]2[C:9](=[CH:8][CH:7]=[C:6]([C:30]([O:29][CH3:28])=[O:31])[CH:15]=2)[CH:10]=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
quinolin-7-yl trifluoroacetate
Quantity
750 mg
Type
reactant
Smiles
FC(C(=O)OC1=CC=C2C=CC=NC2=C1)(F)F
Name
PdCl2(Ph3P)
Quantity
95 mg
Type
reactant
Smiles
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
DMF MeOH
Quantity
39 mL
Type
reactant
Smiles
CN(C)C=O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged with CO
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with a 5% solution of LiCl
WASH
Type
WASH
Details
washed with CHCl3 (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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